molecular formula C5H13NO B2974440 3-Amino-2-methylbutan-1-ol CAS No. 78401-94-2

3-Amino-2-methylbutan-1-ol

Cat. No. B2974440
CAS RN: 78401-94-2
M. Wt: 103.165
InChI Key: PTQQVFJSDCETDR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2-methylbutan-1-ol, also known as DL-Valinol, is a chemical compound with the linear formula (CH3)2CHCH(NH2)CH2OH . It has a molecular weight of 103.16 . It is used in the synthesis of 1-allyl-2-pyrroleimines and as a chiral nucleophile in the total synthesis of benanomicin-pradimicin antibiotics . It is also used as a homochiral guest compound during the synthesis of crown ethers containing two chiral subunits .


Molecular Structure Analysis

The molecular structure of 3-Amino-2-methylbutan-1-ol can be represented by the SMILES string CC©C(N)CO . The InChI representation is 1S/C5H13NO/c1-4(2)5(6)3-7/h4-5,7H,3,6H2,1-2H3 .


Physical And Chemical Properties Analysis

3-Amino-2-methylbutan-1-ol is a liquid at room temperature . It has a refractive index of n20/D 1.4543 (lit.) . The boiling point is 75-77 °C/8 mmHg (lit.) and it has a density of 0.936 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis of 1-Allyl-2-pyrroleimines

3-Amino-2-methylbutan-1-ol has been used in the synthesis of 1-allyl-2-pyrroleimines . Pyrroleimines are important intermediates in organic synthesis and have applications in the development of pharmaceuticals and agrochemicals.

Total Synthesis of Benanomicin-Pradimicin Antibiotics

This compound has also been used as a chiral nucleophile in the total synthesis of benanomicin-pradimicin antibiotics . These antibiotics have potent antiviral and antitumor activities, making this an important application in medicinal chemistry.

Synthesis of Crown Ethers

3-Amino-2-methylbutan-1-ol was used as a homochiral guest compound during the synthesis of crown ethers containing two chiral subunits . Crown ethers are useful in a variety of chemical reactions, particularly as phase transfer catalysts.

Organic Building Blocks

This compound is considered an organic building block, which means it can be used in the synthesis of a wide variety of other organic compounds .

Preparation of Drug Candidates

3-Amino-2-methylbutan-1-ol can be used for the preparation of drug candidates containing hindered amine motifs . Hindered amines are important in medicinal chemistry due to their ability to form stable carbon-nitrogen bonds, which are key in many pharmaceutical compounds.

Synthesis of Hindered Amines

This compound provides a chemically differentiated building block for organic synthesis, specifically for the preparation of drug candidates containing hindered amine motifs . Hindered amines are important in medicinal chemistry due to their ability to form stable carbon-nitrogen bonds, which are key in many pharmaceutical compounds.

Safety and Hazards

3-Amino-2-methylbutan-1-ol is classified as a flammable liquid (Category 3), H226. It has acute toxicity upon inhalation (Category 4), H332, and specific target organ toxicity - single exposure (Category 3), H335, affecting the respiratory system . The safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

3-amino-2-methylbutan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO/c1-4(3-7)5(2)6/h4-5,7H,3,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTQQVFJSDCETDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

103.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-2-methylbutan-1-ol

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